(2R)-2-(carbamoylamino)pentanoic acid
Overview
Description
Scientific Research Applications
Biological Activity and Application
- Biological Activity of Derivatives : The compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, structurally related to "(2R)-2-(carbamoylamino)pentanoic acid," shows interest due to its biological activity, formed through an addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure supports a three-dimensional network suggesting potential in biological applications (I. Nehls et al., 2013).
Catalytic and Synthetic Applications
- Ionic Liquids for Catalysis : Derivatives of pentanoic acid, such as 2-hydroxyethylammonium pentanoate, demonstrate catalytic activity in aldol condensations, showing conversions over 98% with high selectivities. This indicates their potential as catalysts in synthetic organic chemistry (M. Iglesias et al., 2010).
- Bifunctional Catalysis in Green Chemistry : Pentanoic acid conversion from γ-valerolactone to industrially relevant chemicals using bifunctional catalysts highlights the role of pentanoic acid derivatives in sustainable chemical synthesis and the bioeconomy, showcasing an efficient pathway for producing chemicals from renewable resources (M. Al‐Naji et al., 2020).
Material Science and Electrochemistry
- Electrochromic Materials : Research into visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units, synthesized from reactions involving aromatic dicarboxylic acids, demonstrates the application of pentanoic acid derivatives in developing advanced materials with potential uses in smart windows, displays, and other electrochromic devices (S. Hsiao et al., 2014).
Biochemical Research
- Metabolic Studies : Studies on lipoic acid analogs, where lipoic acid (1,2-dithiolane-3-pentanoic acid) is modified by natural and unnatural amino acids, underscore the biochemical applications of pentanoic acid derivatives in understanding and improving pharmacological profiles for treating pain disorders and other conditions (S. Kates et al., 2014).
properties
IUPAC Name |
(2R)-2-(carbamoylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQPJHLLWRMCW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(carbamoylamino)pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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